molecular formula C16H19N3O4S B4127235 4-methyl-N-{3-[(2-nitrophenyl)amino]propyl}benzenesulfonamide

4-methyl-N-{3-[(2-nitrophenyl)amino]propyl}benzenesulfonamide

Cat. No.: B4127235
M. Wt: 349.4 g/mol
InChI Key: KRHBSWZDGMNRAV-UHFFFAOYSA-N
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Description

4-methyl-N-{3-[(2-nitrophenyl)amino]propyl}benzenesulfonamide is a complex organic compound with the molecular formula C13H12N2O4S. This compound is part of the sulfonamide family, which is known for its diverse applications in medicinal chemistry and industrial processes. The presence of both nitro and sulfonamide groups in its structure makes it a versatile compound for various chemical reactions and applications.

Properties

IUPAC Name

4-methyl-N-[3-(2-nitroanilino)propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c1-13-7-9-14(10-8-13)24(22,23)18-12-4-11-17-15-5-2-3-6-16(15)19(20)21/h2-3,5-10,17-18H,4,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRHBSWZDGMNRAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCCNC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-{3-[(2-nitrophenyl)amino]propyl}benzenesulfonamide typically involves a multi-step process. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with 3-aminopropylamine to form an intermediate, which is then reacted with 2-nitroaniline under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-{3-[(2-nitrophenyl)amino]propyl}benzenesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen is replaced by other nucleophiles.

    Coupling Reactions: This compound can undergo Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF).

    Coupling Reactions: Boronic acids, palladium catalysts, bases like potassium carbonate (K2CO3).

Major Products Formed

    Reduction: Formation of 4-methyl-N-{3-[(2-aminophenyl)amino]propyl}benzenesulfonamide.

    Substitution: Formation of various substituted sulfonamides.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

4-methyl-N-{3-[(2-nitrophenyl)amino]propyl}benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of sulfonamide-sensitive enzymes.

    Medicine: Investigated for its potential therapeutic properties, including antibacterial and anti-inflammatory activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 4-methyl-N-{3-[(2-nitrophenyl)amino]propyl}benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes that utilize PABA as a substrate. This inhibition can disrupt essential biochemical pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-{3-[(4-nitrophenyl)amino]propyl}benzenesulfonamide
  • 4-methyl-N-{3-[(2-aminophenyl)amino]propyl}benzenesulfonamide
  • 4-methyl-N-{3-[(2-nitrophenyl)amino]propyl}benzenesulfonyl chloride

Uniqueness

4-methyl-N-{3-[(2-nitrophenyl)amino]propyl}benzenesulfonamide is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its reactivity and interaction with biological targets. This positional specificity can result in different biological activities and chemical reactivity compared to its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-methyl-N-{3-[(2-nitrophenyl)amino]propyl}benzenesulfonamide
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4-methyl-N-{3-[(2-nitrophenyl)amino]propyl}benzenesulfonamide

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